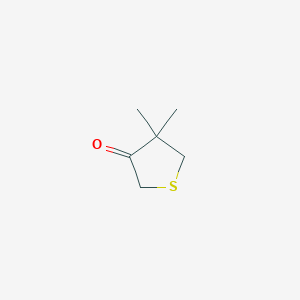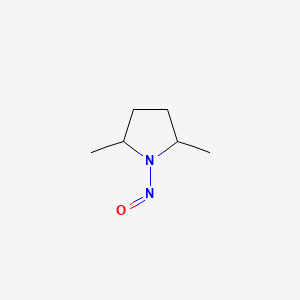
potassium (3-chloropropyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-chloropropyl)trifluoroboranuide is a type of potassium salt . It is a part of the potassium trifluoroborate class of compounds . These compounds are known for their stability and compatibility with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are typically synthesized through Suzuki–Miyaura-type reactions . These reactions involve boronic acids, boronate esters, and organoboranes as the primary boron source .Molecular Structure Analysis
The molecular formula of potassium (3-chloropropyl)trifluoroboranuide is C3H6BClF3K . The InChI code is 1S/C3H5BF3.K/c5-3(6)1-2-4(7,8)9;/h3H,1-2H2;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (3-chloropropyl)trifluoroboranuide is a powder . It has a molecular weight of 184.4372 . The storage temperature is 4 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are being explored for their potential in various chemical reactions due to their stability and compatibility with strong oxidative conditions . They are expected to expand the palette of available boron reagents for cross-coupling reactions .
properties
| { "Design of the Synthesis Pathway": "The synthesis of potassium (3-chloropropyl)trifluoroboranuide can be achieved through a nucleophilic substitution reaction between 3-chloropropyltrifluoroborate and potassium cyanate, followed by reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "3-chloropropyltrifluoroborate", "potassium cyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloropropyltrifluoroborate in anhydrous tetrahydrofuran (THF) and add potassium cyanate to the solution.", "Step 2: Heat the reaction mixture at 60-70°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise to the solution.", "Step 4: Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Filter the precipitated product and wash it with diethyl ether.", "Step 6: Dry the product under vacuum to obtain potassium (3-chloropropyl)trifluoroboranuide as a white solid." ] } | |
CAS RN |
569370-68-9 |
Product Name |
potassium (3-chloropropyl)trifluoroboranuide |
Molecular Formula |
C3H6BClF3K |
Molecular Weight |
184.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





